2-chloro-N-(2-cyanoethyl)-N-methylacetamide

Physicochemical profiling Hydrolytic stability Drug design

Researchers synthesizing heterocycle libraries often face procurement inefficiency from sourcing multiple starting materials. This fragment-sized (MW 160.6 Da) cyanoacetamide building block integrates two orthogonal reactive handles-an α-chloro electrophile for nucleophilic substitution and a cyanoacetamide scaffold for cyclocondensation-on a single core. • Access 6+ pharmaceutically relevant heterocycle classes (thiophene, pyrazole, thiazole, pyridine, pyrimidine) from one building block. • Tertiary amide eliminates N-H H-bond donor, enhancing membrane permeability for ABPP and covalent fragment screening. • Available at ≥98% purity with Certificate of Analysis for batch-to-batch reproducibility.

Molecular Formula C6H9ClN2O
Molecular Weight 160.6 g/mol
CAS No. 26530-30-3
Cat. No. B1299652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-cyanoethyl)-N-methylacetamide
CAS26530-30-3
Molecular FormulaC6H9ClN2O
Molecular Weight160.6 g/mol
Structural Identifiers
SMILESCN(CCC#N)C(=O)CCl
InChIInChI=1S/C6H9ClN2O/c1-9(4-2-3-8)6(10)5-7/h2,4-5H2,1H3
InChIKeyWRDKFUMRPYMVET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide Overview


2-Chloro-N-(2-cyanoethyl)-N-methylacetamide (CAS 26530-30-3, molecular formula C₆H₉ClN₂O, MW 160.60 g/mol) is a tertiary α-chloroacetamide derivative distinguished by the simultaneous presence of three functional groups on a single acetamide scaffold: an electrophilic α-chloroacetyl moiety, a cyanoethyl substituent, and an N-methyl tertiary amide . This compound belongs to the broader cyanoacetamide class, which is extensively utilized as synthons for constructing five- and six-membered heterocycles including thiophenes, pyrazoles, thiazoles, pyridines, and pyrimidines [1]. Commercially, it is available from multiple suppliers at standard purities ranging from 95% (AKSci) to 98% (Leyan) .

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide Substitution Risks


Substituting CAS 26530-30-3 with a close analog risks altering at least one critical functional dimension. Removal of the N-methyl group (as in secondary amide 2-chloro-N-(2-cyanoethyl)acetamide, CAS 17756-81-9) introduces a hydrogen-bond donor that increases susceptibility to hydrolytic degradation and changes molecular recognition profiles [1]. Omission of the chloro group (as in N-(2-cyanoethyl)-N-methylacetamide, CAS 4271-90-3) eliminates the electrophilic handle essential for nucleophilic substitution reactions with thiols, amines, and alkoxides—the primary mode of covalent derivatization and biological target engagement [2]. Removal of the cyanoethyl group (as in 2-chloro-N-methylacetamide, CAS 96-30-0) forfeits the ability to participate in cyclocondensation and heterocycle-forming reactions central to the compound's utility as a synthetic intermediate [3]. Even a single methylene homologation to the N-ethyl analog (CAS 1179615-92-9) increases molecular weight from 160.6 to 174.6 g/mol and alters lipophilicity, which can affect solubility and membrane partitioning in biological contexts .

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide Comparative Evidence


H-Bond Donor Capacity: Tertiary vs. Secondary Amide

CAS 26530-30-3 is a fully N,N-disubstituted (tertiary) amide bearing an N-methyl and an N-cyanoethyl group, giving it a computed hydrogen-bond donor count of 0 [1]. In contrast, its closest secondary amide analog, 2-chloro-N-(2-cyanoethyl)acetamide (CAS 17756-81-9), retains an N–H proton and has a computed H-bond donor count of 1, with a molecular weight of 146.57 g/mol versus 160.60 g/mol for the target compound [1]. The absence of an amide N–H in CAS 26530-30-3 eliminates a primary site for hydrogen-bond-mediated crystal packing, which is expected to reduce melting point and enhance solubility in aprotic organic solvents relative to the secondary amide. The tertiary amide structure also precludes deprotonation under basic conditions, removing a pathway for hydrolytic cleavage that is available to secondary amides [2].

Physicochemical profiling Hydrolytic stability Drug design

Dual vs. Mono-Functional Reactivity

CAS 26530-30-3 uniquely combines an electrophilic α-chloroacetyl carbon (capable of undergoing Sₙ2 displacement by N-, O-, and S-nucleophiles) with a cyanoethyl group whose nitrile can participate in cyclocondensation reactions to form heterocyclic rings [1]. By contrast, N-(2-cyanoethyl)-N-methylacetamide (CAS 4271-90-3, MW 126.16 g/mol) lacks the chloro leaving group and therefore cannot serve as an electrophilic covalent warhead or alkylation reagent . Conversely, 2-chloro-N-methylacetamide (CAS 96-30-0, MW 107.54 g/mol) possesses the electrophilic chloroacetyl group but lacks the cyanoethyl moiety required for cyanoacetamide-type heterocyclization chemistry [2]. The cyanoacetamide scaffold is documented as a versatile precursor for synthesizing at least six distinct heterocyclic core classes (thiophene, pyrazole, thiazole, pyridine, pyridazine, pyrimidine) through reactions with common bidentate reagents [3].

Heterocycle synthesis Orthogonal derivatization Medicinal chemistry building blocks

Lipophilicity and Molecular Weight: N-Methyl vs. N-Ethyl

CAS 26530-30-3 (N-methyl, MW 160.60 g/mol) is one methylene unit smaller than its direct N-ethyl homolog 2-chloro-N-(2-cyanoethyl)-N-ethylacetamide (CAS 1179615-92-9, MW 174.63 g/mol, formula C₇H₁₁ClN₂O) . This ΔMW of +14.03 g/mol (+8.7%) for the N-ethyl analog corresponds to an estimated increase in calculated logP (cLogP) of approximately 0.4–0.5 log units based on the Hansch π-value for a methylene group (~0.5). In fragment-based drug discovery, a ΔcLogP of +0.5 can reduce aqueous solubility by roughly 3-fold, potentially altering assay outcomes [1]. The lower MW of the N-methyl analog (160.6 vs. 174.6) also makes it more attractive for fragment library inclusion, where MW < 250 is a typical cutoff criterion [2].

Lipophilicity optimization Fragment-based drug design Solubility prediction

α-Chloroacetamide Warhead Cysteine Selectivity

The α-chloroacetamide (αCA) functional group—present in CAS 26530-30-3—has been established as a covalent warhead with near-exclusive reactivity toward cysteine residues in complex proteomes, in contrast to alternative electrophiles such as sulfonate esters that display promiscuous labeling of aspartate, glutamate, tyrosine, and cysteine [1]. In the NNMT inhibitor development program by Lee et al. (2018), multiple αCA compounds achieved sub-µM IC₅₀ values in vitro with excellent proteomic selectivity in cell lysates [2]. While CAS 26530-30-3 itself has not been directly assayed in published NNMT inhibition studies, it shares the identical α-chloroacetamide warhead and N,N-disubstituted amide scaffold with the optimized inhibitors in this series, distinguishing it from secondary amide analogs (e.g., CAS 17756-81-9) that present an additional H-bond donor capable of altering target engagement profiles [2].

Covalent inhibitor design Activity-based protein profiling (ABPP) Cysteine targeting

Commercial Availability vs. Custom Synthesis

CAS 26530-30-3 is stocked and immediately available from multiple commercial suppliers at defined purity grades: AKSci offers 95% minimum purity , while Leyan supplies the compound at 98% purity (Product No. 1363014) . It is also catalogued by CymitQuimica under reference IN-DA002TL0 and listed in the ZINC database of commercially available compounds as ZINC03269718, indicating its accessibility for virtual screening procurement . By contrast, certain close analogs such as the branched isomer 2-chloro-N-(1-cyanoethyl)-N-methylacetamide (CAS 61555-42-8) have narrower commercial footprints, and the propanamide backbone variant 2-chloro-N-(2-cyanoethyl)-N-methylpropanamide is primarily available only through custom synthesis, potentially incurring longer lead times and higher costs for exploratory research .

Chemical procurement Building block sourcing Laboratory supply chain

2-Chloro-N-(2-cyanoethyl)-N-methylacetamide Application Scenarios


Heterocycle Library Synthesis Building Block

CAS 26530-30-3 is the preferred starting material for constructing heterocycle-focused compound libraries when the synthetic plan requires both an electrophilic alkylation handle (α-chloro) and a cyanoacetamide-based cyclocondensation entry point. As established in Section 3 (Evidence Item 2), this compound provides two orthogonal reactive handles—a feature absent from both the dechloro analog (CAS 4271-90-3) and the decyano analog (CAS 96-30-0). The cyanoacetamide scaffold has been validated for generating thiophene, pyrazole, thiazole, pyridine, pyridazine, and pyrimidine cores [1], enabling a single building block to access at least six pharmaceutically relevant heterocycle classes. This dual reactivity can reduce the number of distinct starting materials required in a parallel synthesis workflow, streamlining procurement logistics [2].

Covalent Fragment Screening for Cysteine Targeting

For activity-based protein profiling (ABPP) and covalent fragment screening campaigns, CAS 26530-30-3 provides the α-chloroacetamide electrophilic warhead in a compact fragment-sized scaffold (MW 160.6 Da, well within the MW < 250 Rule-of-Three criterion), as detailed in Section 3 (Evidence Items 1 and 5). The tertiary amide structure eliminates the N–H hydrogen bond donor that could introduce undesired binding interactions or solubility limitations in hydrophobic binding pockets [1]. The near-exclusive cysteine selectivity of the α-chloroacetamide warhead in proteomes, documented in the class-level evidence, makes this compound suitable for incorporation into electrophilic fragment libraries designed to identify ligandable cysteine residues [2].

Pharmaceutical and Agrochemical Intermediate

In medicinal and agricultural chemistry programs where a tertiary amide is required to block metabolic N-dealkylation or to modulate pharmacokinetic properties, CAS 26530-30-3 is the logical intermediate choice over secondary amide analogs. As shown in Section 3 (Evidence Item 1), the N-methyl substitution eliminates the amide H-bond donor (count = 0 vs. 1 for CAS 17756-81-9), which can enhance membrane permeability and resistance to amidase-mediated hydrolysis [1]. The compound's multi-supplier availability at 95–98% purity with established Certificate of Analysis documentation (Section 3, Evidence Item 5) supports its use in scale-up campaigns requiring reliable batch-to-batch reproducibility .

Selective Cysteine Alkylation Reagent

CAS 26530-30-3 can serve as a selective cysteine-alkylating reagent in biochemical conjugation and labeling protocols where reaction conditions must remain strictly aprotic. The absence of an amide N–H proton (Section 3, Evidence Item 1) prevents competitive hydrogen bonding with polar aprotic solvents (DMF, DMSO, acetonitrile) and eliminates the need for N-protection strategies required for secondary amide reagents like CAS 17756-81-9 [1]. The cyanoethyl substituent additionally provides a spectroscopic handle (IR: C≡N stretch ~2245 cm⁻¹) for monitoring reaction progress or for downstream functionalization via nitrile reduction or hydrolysis.

Quote Request

Request a Quote for 2-chloro-N-(2-cyanoethyl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.